molecular formula C21H31ClN2O9S B1667250 Amlodipine mesylate monohydrate CAS No. 440358-84-9

Amlodipine mesylate monohydrate

Cat. No.: B1667250
CAS No.: 440358-84-9
M. Wt: 523 g/mol
InChI Key: LGWOIMCQWJLZIT-UHFFFAOYSA-N
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Description

Amlodipine mesylate monohydrate: is a calcium channel blocker used primarily in the treatment of hypertension and angina. It belongs to the dihydropyridine class of calcium channel blockers, which are known for their selectivity for peripheral blood vessels. This compound is a salt form of amlodipine, which enhances its solubility and stability, making it more effective for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amlodipine mesylate monohydrate involves the reaction of amlodipine base with methanesulfonic acid in the presence of water. The process typically includes dissolving amlodipine base in a water-containing solvent, followed by the addition of methanesulfonic acid. The reaction mixture is then subjected to crystallization to obtain the monohydrate form .

Industrial Production Methods: Industrial production of this compound focuses on achieving high purity, good fluidity, and compressibility. This is essential for direct tableting processes using high-speed tablet presses. The granularity of the crystals is controlled to ensure uniformity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Amlodipine mesylate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically inactive metabolites or modified versions of the original compound, which may have different pharmacological properties .

Scientific Research Applications

Chemistry: In chemistry, amlodipine mesylate monohydrate is studied for its unique properties as a calcium channel blocker. Researchers explore its interactions with other compounds and its potential for developing new pharmaceuticals .

Biology: Biologically, this compound is significant for its role in modulating calcium ion influx in vascular smooth muscle and cardiac muscle cells. This makes it a valuable tool for studying cardiovascular physiology and pathophysiology .

Medicine: Medically, this compound is widely used to manage hypertension and angina. Its ability to enhance nitric oxide production and act as an antioxidant further broadens its therapeutic applications .

Industry: In the pharmaceutical industry, this compound is crucial for the production of antihypertensive medications. Its stability and solubility make it a preferred choice for formulating oral tablets .

Mechanism of Action

Amlodipine mesylate monohydrate works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition occurs through the blockade of voltage-sensitive calcium channels, leading to vasodilation and reduced blood pressure. The compound also increases myocardial oxygen delivery, which is beneficial for patients with angina .

Comparison with Similar Compounds

  • Amlodipine besylate
  • Nifedipine
  • Felodipine
  • Lercanidipine

Comparison: Amlodipine mesylate monohydrate is unique due to its high solubility and stability compared to other salt forms like amlodipine besylate. It also has a longer duration of action and fewer side effects, making it a preferred choice for long-term management of hypertension and angina .

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.CH4O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWOIMCQWJLZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440358-84-9
Record name Amlodipine mesylate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440358-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine mesylate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440358849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMLODIPINE MESYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAS0DJC51V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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